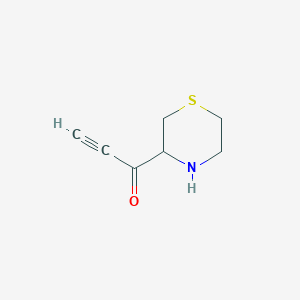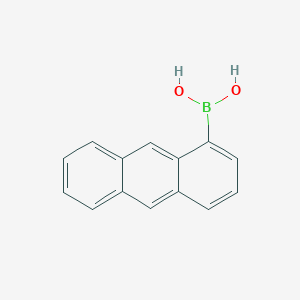
Anthracen-1-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracen-1-ylboronic acid is an organoboron compound with the molecular formula C14H11BO2. It is a derivative of anthracene, where a boronic acid group is attached to the first carbon of the anthracene ring. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Anthracen-1-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of anthracene derivatives using boron reagents. For instance, the electrophilic borylation of aryl Grignard reagents prepared from arylbromides can be performed by direct insertion of magnesium in the presence of lithium chloride or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride complex . Another method involves the palladium-catalyzed coupling of pinacolborane with aryl halides or triflates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow setups for handling and performing organolithium chemistry on a multigram scale has been reported, enabling the synthesis of various compounds with remarkable throughput .
Análisis De Reacciones Químicas
Types of Reactions: Anthracen-1-ylboronic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form anthracene derivatives with different functional groups.
Reduction: Reduction reactions can convert it into other boronic acid derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts, such as PdCl2(dppf), along with bases like triethylamine, are commonly used in Suzuki-Miyaura reactions.
Major Products: The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in organic synthesis and material science .
Aplicaciones Científicas De Investigación
Anthracen-1-ylboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of anthracen-1-ylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond through reductive elimination . This mechanism is crucial for the efficient formation of complex organic molecules.
Comparación Con Compuestos Similares
9-Anthraceneboronic acid: Similar in structure but with the boronic acid group attached to the ninth carbon of the anthracene ring.
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of an anthracene ring.
Naphthalen-1-ylboronic acid: Another aromatic boronic acid with a naphthalene ring instead of anthracene.
Uniqueness: Anthracen-1-ylboronic acid is unique due to its specific structure, which allows it to participate in reactions that other boronic acids may not. Its large aromatic system provides unique electronic properties, making it valuable in the synthesis of complex organic molecules and advanced materials .
Propiedades
Fórmula molecular |
C14H11BO2 |
|---|---|
Peso molecular |
222.05 g/mol |
Nombre IUPAC |
anthracen-1-ylboronic acid |
InChI |
InChI=1S/C14H11BO2/c16-15(17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9,16-17H |
Clave InChI |
DYBXVITUBPGBBW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC2=CC3=CC=CC=C3C=C12)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


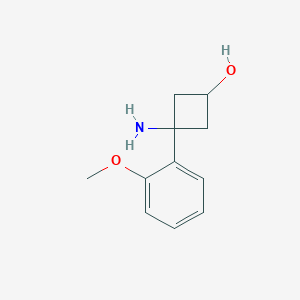
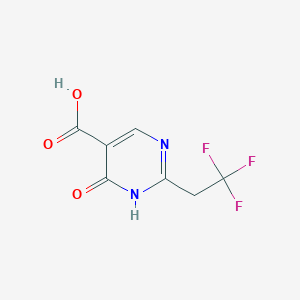
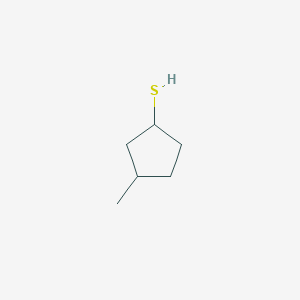
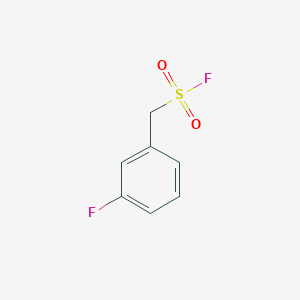
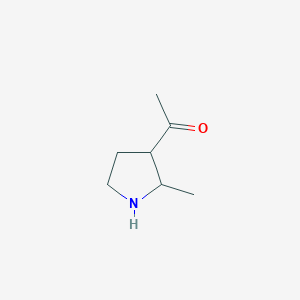
![3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B13159084.png)

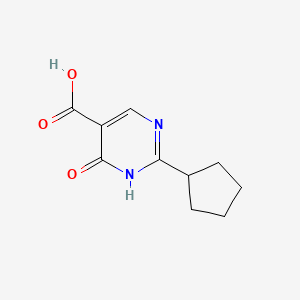

![1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13159105.png)
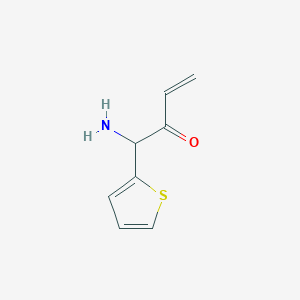
![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13159121.png)

